molecular formula C10H11F4N3 B2740118 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine CAS No. 845616-81-1

1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine

Cat. No. B2740118
CAS RN: 845616-81-1
M. Wt: 249.213
InChI Key: MUONIPDFCCBLEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Selective Human 5-HT1D Receptor Ligands

A study by van Niel et al. (1999) explored the pharmacokinetic profiles of a series of ligands, including 3-(3-(piperazin-1-yl)propyl)indoles, demonstrating high affinity and selectivity for the 5-HT1D receptor. The incorporation of fluorine into these ligands, such as in 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine, resulted in a significant reduction in pKa, which positively influenced oral absorption, though its effect on bioavailability was variable (van Niel et al., 1999).

Photochemistry in Aqueous Solutions

Mella, Fasani, and Albini (2001) investigated the photochemical reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in water. Their findings revealed that upon irradiation, this compound, which structurally relates to 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine, undergoes low-efficiency substitution of the fluoro group by an OH group, with notable changes in the reaction course in the presence of sodium sulfite or phosphate (Mella et al., 2001).

Antimicrobial Activity

Babu, Srinivasulu, and Kotakadi (2015) synthesized a series of novel compounds, including N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which showed potential antimicrobial activity. These compounds, related to 1-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazine, were evaluated against various bacterial and fungal strains, with some exhibiting significant antimicrobial effects (Babu et al., 2015).

properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUONIPDFCCBLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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